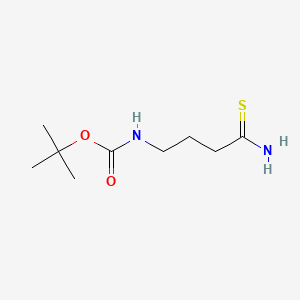![molecular formula C5H10O5 B583942 D-[1,5-13C2]Ribose CAS No. 213825-56-0](/img/structure/B583942.png)
D-[1,5-13C2]Ribose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Ribose is a naturally occurring monosaccharide found in cells and particularly in the mitochondria. It is essential in energy production . It is a 5-carbon chain (also called aldopentose) and is a key component of DNA, ribonucleic acid (RNA), acetyl coenzyme A, and ATP .
Synthesis Analysis
D-Ribose is synthesized in a process involving the pentose pathway. When individuals take supplemental D-Ribose, it can bypass part of the pentose pathway to produce D-ribose-5-phosphate for the production of energy . Efficient biosynthesis of D-Ribose has been achieved using a novel co-feeding strategy in Bacillus subtilis without acid formation .Molecular Structure Analysis
D-Ribose is a monosaccharide with a 5-carbon chain. It is classified as an aldopentose, which means it contains an aldehyde functional group .Chemical Reactions Analysis
D-Ribose is involved in the production of adenosine triphosphate (ATP), the main energy source for intracellular metabolic pathways . It assists with ATP production within the pentose pathway .Physical And Chemical Properties Analysis
D-Ribose is a white, crystalline powder that is highly soluble in water. It has an aldehyde functional group, making it an aldopentose. This chemical structure allows D-Ribose to readily react with other compounds, forming glycosidic bonds critical for its biological functions .Wissenschaftliche Forschungsanwendungen
Congestive Heart Failure (CHF) and Diabetes Management
D-[1,5-13C2 ]Ribose may play a role in the management of CHF and diabetes. It serves as a substrate for the formation of phosphoribosyl pyrophosphate (PRPP), which is a precursor for de novo ATP synthesis. This process is crucial in meeting the body’s energy demands under certain conditions .
Alzheimer’s Disease Pathology
Research suggests that D-[1,5-13C2 ]Ribose could be implicated in Alzheimer’s disease pathology. It is found in cells, particularly mitochondria, and may lead to cognitive dysfunction. The compound’s interaction with other substances, like Berberine, shows potential in reversing mitochondrial dysfunction and cognitive impairment .
Mitochondrial Function and Cognitive Impairment
D-[1,5-13C2 ]Ribose is associated with mitochondrial function and has been studied in the context of cognitive impairment. The compound’s effects on mitochondrial morphology and function could provide insights into treatments for cognitive deficits and related neurodegenerative diseases .
Chiral Recognition in Analytical Chemistry
The chiral recognition of D/L-Ribose, including its isotopically labeled forms like D-[1,5-13C2 ]Ribose, can be achieved using visual colorimetry and surface-enhanced Raman spectroscopy (SERS). This application is significant in analytical chemistry for identifying and studying chiral molecules .
Wirkmechanismus
Target of Action
D-[1,5-13C2]Ribose, a naturally occurring monosaccharide, primarily targets the cellular energy production systems . It plays a crucial role in the production of adenosine triphosphate (ATP), a molecule that stores and transports chemical energy within cells . D-Ribose also interacts with various biochemical pathways, contributing to the synthesis of nucleotides and amino acids .
Mode of Action
D-Ribose interacts with its targets by integrating into the cellular metabolism. It undergoes phosphorylation to yield ribose-5-phosphate (R-5-P), which contributes to ATP production and participates in nucleotide synthesis . This process enhances the energy status of cells, particularly in conditions of low energy . In addition, D-Ribose can inhibit the formation of bacterial biofilms, suggesting an antimetabolite mode of action .
Biochemical Pathways
D-Ribose is involved in several biochemical pathways. It is an essential component of the pentose phosphate pathway (PPP), a metabolic pathway parallel to glycolysis that generates NADPH and pentoses . D-Ribose also contributes to the synthesis of nucleotides and certain amino acids . Moreover, it has been found to activate central carbon metabolism, including glycolysis, the PPP, and the tricarboxylic acid cycle (TCA cycle), which are crucial for energy production .
Pharmacokinetics
D-Ribose is rapidly absorbed and metabolized in the body. After administration, it reaches peak concentration in the blood within 36–44 minutes . It then rapidly disappears from plasma within less than 140 minutes . A portion of D-Ribose (18–37.5%) is recovered from urine, indicating that it undergoes renal excretion . The pharmacokinetics of D-Ribose exhibits dose-dependent characteristics, with parameters changing according to dosing levels .
Result of Action
The primary result of D-Ribose action is the enhancement of cellular energy status. By contributing to ATP production, D-Ribose helps maintain cellular function and integrity . In addition, D-Ribose has been found to have potential clinical applications in conditions such as congestive heart failure and diabetes . It has also been shown to inhibit the formation of bacterial biofilms .
Action Environment
The action of D-Ribose can be influenced by various environmental factors. For instance, the presence of other sugars in the environment can affect the absorption and metabolism of D-Ribose . Moreover, D-Ribose’s action can be affected by the metabolic microenvironment of cells
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R,4R,5R)-(2,6-13C2)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1+1,5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-GYGOELPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[C@H]([C@H]([C@H]([13CH](O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B583862.png)
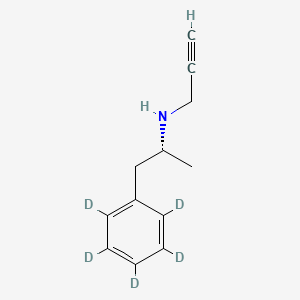
![N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide](/img/structure/B583867.png)

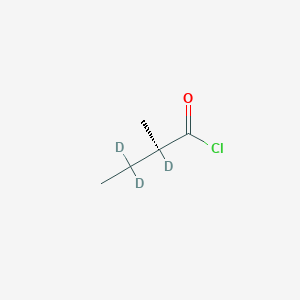

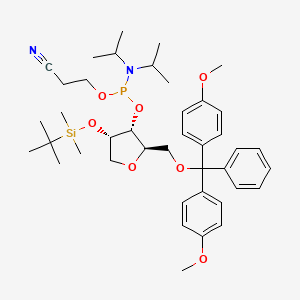

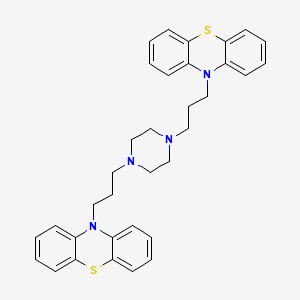
![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)
